4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methoxybenzoate
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Overview
Description
4-(3,3,6,6-Tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methoxybenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the xanthene derivatives, which are known for their diverse biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methoxybenzoate typically involves a multi-step process:
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Formation of the Xanthene Core: : The xanthene core can be synthesized by the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an appropriate aldehyde under acidic conditions. This reaction often employs catalysts such as p-toluenesulfonic acid or sulfuric acid and is carried out under reflux conditions .
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Esterification: : The phenyl group is introduced through an esterification reaction. This involves reacting the xanthene derivative with 2-methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the xanthene core, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, xanthene derivatives, including this compound, have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic properties. They are investigated for their potential to inhibit specific enzymes or pathways involved in disease processes.
Industry
Industrially, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also explored in the field of materials science for the creation of novel materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methoxybenzoate involves its interaction with various molecular targets. The xanthene core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound of the xanthene derivatives, known for its fluorescent properties.
Rhodamine: A xanthene derivative widely used as a fluorescent dye.
Fluorescein: Another xanthene derivative used in various imaging applications.
Uniqueness
What sets 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methoxybenzoate apart is its specific structural features, which confer unique chemical reactivity and biological activity. The presence of the 2-methoxybenzoate group enhances its solubility and potential interactions with biological targets, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C31H32O6 |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
[4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C31H32O6/c1-30(2)14-21(32)27-24(16-30)37-25-17-31(3,4)15-22(33)28(25)26(27)18-10-12-19(13-11-18)36-29(34)20-8-6-7-9-23(20)35-5/h6-13,26H,14-17H2,1-5H3 |
InChI Key |
GCVIHAUBOJRGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5OC)C(=O)C1)C |
Origin of Product |
United States |
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